2-Chlorobenzimidazol-1-amine

Physicochemical Properties Lipophilicity Drug-likeness

Sourcing a building block that balances reactivity with favorable drug-like properties can halt your discovery pipeline. 2-Chlorobenzimidazol-1-amine (CAS 107879-44-7) resolves this by offering a dual-functional core for rapid library synthesis, eliminating the need for multiple starting materials. - Strategic Reactivity: The 2-chloro group enables SNAr reactions for swift diversification, a path unavailable with 2-amino analogs. - CNS-optimal Properties: With XLogP3 1.9 & TPSA 43.8 Ų, it exhibits ideal blood-brain barrier penetration characteristics for neuroprobe design. - Therapeutic Window: Class-level data show potent antibacterial activity against E. coli (MIC 3.1 μg/mL) with reduced mammalian cytotoxicity, guiding safer hit-to-lead campaigns.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 107879-44-7
Cat. No. B025447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzimidazol-1-amine
CAS107879-44-7
Synonyms1H-Benzimidazol-1-amine,2-chloro-(9CI)
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2
InChIKeySLRCPQPUVVCNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzimidazol-1-amine (CAS 107879-44-7): Key Physicochemical and Structural Baseline for Procurement Decisions


2-Chlorobenzimidazol-1-amine (CAS 107879-44-7) is a heterocyclic building block belonging to the N-aminobenzimidazole class, characterized by a chlorine substituent at the 2-position of the benzimidazole ring and an exocyclic amino group at the 1-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP3 of 1.9, a topological polar surface area (TPSA) of 43.8 Ų, and a molecular weight of 167.59 g/mol, which differentiate it from both unsubstituted and alternatively substituted analogs [1]. The compound serves as a versatile intermediate in medicinal chemistry, with its 2-chloro group enabling nucleophilic aromatic substitution and the N-amino group offering a unique handle for further derivatization, distinguishing it from simple 2-aminobenzimidazoles .

Why Generic Substitution of 2-Chlorobenzimidazol-1-amine (CAS 107879-44-7) Is Not Recommended for Research and Industrial Applications


Substituting 2-chlorobenzimidazol-1-amine with seemingly similar benzimidazole derivatives is not a straightforward exchange due to the unique combination of the 2-chloro and 1-amino functionalities. The 2-chloro substituent is critical for enabling specific nucleophilic aromatic substitution reactions that are not possible with 2-aminobenzimidazoles or 2-unsubstituted analogs . Concurrently, the 1-amino group imparts distinct electronic and steric properties that influence binding affinity and reactivity in downstream applications, as evidenced by structure-activity relationship (SAR) studies showing that modifications at the 1-position of the benzimidazole core significantly alter biological activity . Furthermore, class-level data indicate that 2-chloro substitution in benzimidazole derivatives correlates with reduced cytotoxicity compared to reference drugs in certain cell lines, a property that may not translate to other halogenated or unsubstituted analogs [1]. Therefore, using an alternative benzimidazole without these specific structural features could compromise the intended synthetic route or biological outcome, leading to failed experiments and wasted resources.

Quantitative Differentiation of 2-Chlorobenzimidazol-1-amine (CAS 107879-44-7) from Key Analogs for Informed Procurement


Calculated Lipophilicity (XLogP3) of 2-Chlorobenzimidazol-1-amine vs. Unsubstituted Analog

2-Chlorobenzimidazol-1-amine exhibits a calculated XLogP3 value of 1.9, indicating moderate lipophilicity [1]. This is a quantifiable difference from its unsubstituted analog, 1H-benzimidazol-1-amine, which has a lower XLogP3 of 1.1 [2]. The increased lipophilicity of the 2-chloro derivative may translate to improved membrane permeability, a critical factor in the design of cell-permeable probes or orally bioavailable drug candidates.

Physicochemical Properties Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: 2-Chlorobenzimidazol-1-amine vs. 2-Aminobenzimidazole

The topological polar surface area (TPSA) of 2-chlorobenzimidazol-1-amine is calculated to be 43.8 Ų [1]. This is notably lower than that of 2-aminobenzimidazole, which has a TPSA of 54.7 Ų due to the presence of an additional hydrogen bond donor on the exocyclic amine [2]. A lower TPSA is generally associated with improved blood-brain barrier penetration and oral absorption, making the 2-chloro derivative a potentially more favorable scaffold for central nervous system (CNS) drug discovery programs.

Physicochemical Properties Polar Surface Area Drug-likeness

Antibacterial Activity and Reduced Cytotoxicity of 2-Cl-Benzimidazole Derivatives: Class-Level Inference

A series of 2-Cl-benzimidazole derivatives, structurally related to 2-chlorobenzimidazol-1-amine, demonstrated promising antibacterial activity against E. coli with an MIC of 3.1 μg/mL, showing better efficacy than reference drugs chloramphenicol and cycloheximide in some cases [1]. Importantly, an in vitro cytotoxicity study on this same class of compounds indicated that these 2-Cl-benzimidazole derivatives exhibited less toxicity than reference drugs against PBM, CEM, and Vero cell lines [1]. While direct data for the exact 2-chlorobenzimidazol-1-amine molecule is not available, this class-level evidence strongly suggests that the 2-chloro substitution on the benzimidazole core is a key structural determinant for both enhanced antibacterial potency and a favorable cytotoxicity profile.

Antibacterial Cytotoxicity 2-Chloro-benzimidazole

Synthetic Versatility: 2-Chloro Substituent Enables Nucleophilic Aromatic Substitution Not Possible with 2-Aminobenzimidazole

The 2-chloro group in 2-chlorobenzimidazol-1-amine is a reactive site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse amines, thiols, and other nucleophiles at the 2-position . This reactivity is not present in 2-aminobenzimidazole, where the 2-position is occupied by a less reactive amino group. This functional handle is a key differentiator for chemists seeking to build focused libraries of 2-substituted benzimidazole derivatives, as the chloro group provides a versatile and selective point for late-stage diversification.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block

Optimal Research and Industrial Application Scenarios for 2-Chlorobenzimidazol-1-amine (CAS 107879-44-7) Based on Quantitative Evidence


Synthesis of Focused Benzimidazole Libraries via SNAr Chemistry

Leverage the unique 2-chloro substituent of 2-chlorobenzimidazol-1-amine to perform nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of diverse 2-substituted benzimidazole derivatives . This approach is not feasible with the 2-amino analog, making this compound a strategic choice for medicinal chemists building compound collections for high-throughput screening against various biological targets.

Development of Cell-Permeable Probes for CNS Targets

Utilize 2-chlorobenzimidazol-1-amine as a scaffold for designing central nervous system (CNS) probes. Its calculated physicochemical properties—specifically a moderate XLogP3 of 1.9 and a low TPSA of 43.8 Ų—are within the favorable range for blood-brain barrier penetration, distinguishing it from more polar analogs like 1H-benzimidazol-1-amine (XLogP3 1.1) and 2-aminobenzimidazole (TPSA 54.7 Ų) [1] [2].

Design of Novel Antibacterial Agents with Improved Safety Profiles

Employ 2-chlorobenzimidazol-1-amine as a core structure for developing next-generation antibacterial agents. Class-level evidence from 2-Cl-benzimidazole derivatives demonstrates potent activity against E. coli (MIC 3.1 μg/mL) and, critically, reduced cytotoxicity in mammalian cell lines (PBM, CEM, Vero) compared to reference drugs [3]. This suggests the 2-chloro substitution may confer an inherent therapeutic window advantage, guiding hit-to-lead optimization campaigns.

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